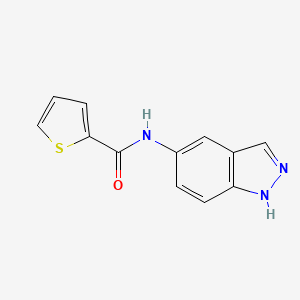
N-1H-indazol-5-yl-2-thiophenecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-1H-indazol-5-yl-2-thiophenecarboxamide derivatives typically involves condensation reactions, where precursor molecules undergo chemical transformations to form the desired product. For instance, semicarbazide or thiosemicarbazide reacts under alkaline conditions to afford various indazolyl-thiazol-4(5H)-ones, indicating the versatility of synthesis approaches for related compounds (Gautam et al., 2015).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-ray crystallography provides detailed insights into the arrangement of atoms within this compound derivatives. The crystal structure of similar compounds reveals the stabilization of the molecule by hydrogen bond interactions, offering a glimpse into the spatial arrangement and potential reactivity sites (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
This compound and its derivatives participate in a variety of chemical reactions, leading to a broad range of compounds with diverse properties. The reactivity is often explored through functionalization of the indazole ring, showcasing the compound's versatility in synthetic chemistry (Lu et al., 2017).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined through empirical studies and contribute to the compound's application in various fields (Hao et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity, stability, and interaction with other molecules, are defined by their molecular structure. Studies involving DFT calculations and spectral analysis help in understanding these properties and in predicting the behavior of these compounds under different chemical conditions (Ahmad et al., 2021).
Orientations Futures
Mécanisme D'action
Target of Action
Indazole derivatives, which this compound is a part of, are known to have a wide range of biological properties and can bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that indazole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
N-(2H-indazol-5-yl)thiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between N-(2H-indazol-5-yl)thiophene-2-carboxamide and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This interaction highlights the compound’s potential as an anti-inflammatory agent.
Cellular Effects
N-(2H-indazol-5-yl)thiophene-2-carboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-(2H-indazol-5-yl)thiophene-2-carboxamide has been found to inhibit cell proliferation and induce apoptosis . This effect is mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Additionally, the compound affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of action of N-(2H-indazol-5-yl)thiophene-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of inflammatory mediators . Furthermore, N-(2H-indazol-5-yl)thiophene-2-carboxamide has been shown to interact with DNA, leading to changes in gene expression that promote apoptosis in cancer cells . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2H-indazol-5-yl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that N-(2H-indazol-5-yl)thiophene-2-carboxamide remains stable under physiological conditions, maintaining its bioactivity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory and anti-cancer effects, although the extent of these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of N-(2H-indazol-5-yl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed. For instance, high doses of N-(2H-indazol-5-yl)thiophene-2-carboxamide have been associated with hepatotoxicity and nephrotoxicity in animal studies . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(2H-indazol-5-yl)thiophene-2-carboxamide is involved in various metabolic pathways, interacting with several enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes result in the formation of active metabolites that contribute to the compound’s bioactivity . Additionally, N-(2H-indazol-5-yl)thiophene-2-carboxamide affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-(2H-indazol-5-yl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, N-(2H-indazol-5-yl)thiophene-2-carboxamide interacts with various binding proteins that facilitate its distribution to different cellular compartments . This efficient transport and distribution are crucial for the compound’s bioactivity and therapeutic effects.
Subcellular Localization
N-(2H-indazol-5-yl)thiophene-2-carboxamide exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing N-(2H-indazol-5-yl)thiophene-2-carboxamide to these specific compartments . This subcellular localization is essential for the compound’s interaction with its target biomolecules and subsequent bioactivity.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(11-2-1-5-17-11)14-9-3-4-10-8(6-9)7-13-15-10/h1-7H,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQPXYOFNYTTBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



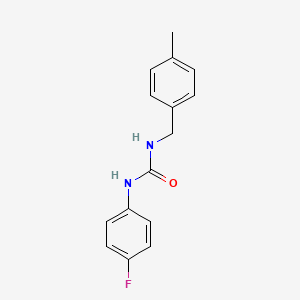
![N-{4-[(isopropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4423728.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenyl-2-propynoyl)piperazine](/img/structure/B4423739.png)
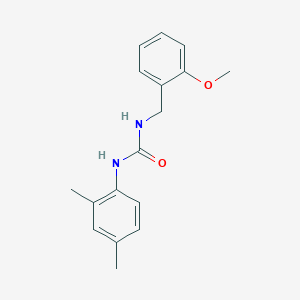
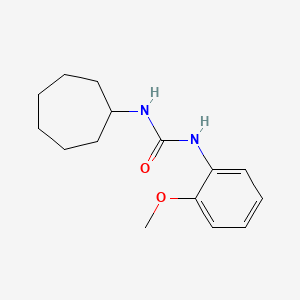
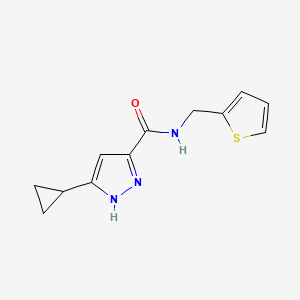
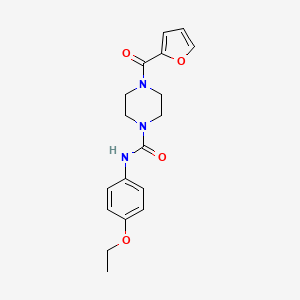

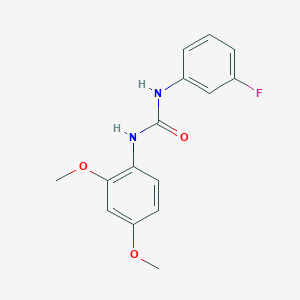
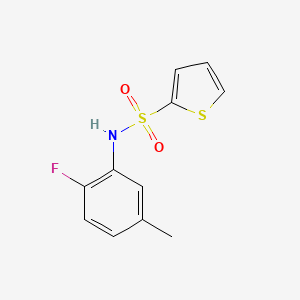
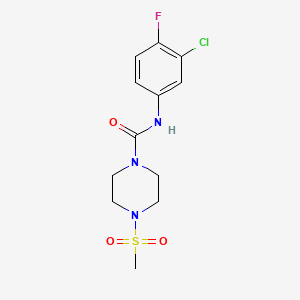
![1-[(4-chlorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4423775.png)
![8-[(4-butylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4423776.png)
![7-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423787.png)